molecular formula C14H18N2O4 B13776651 [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid

[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid

Cat. No.: B13776651
M. Wt: 278.30 g/mol
InChI Key: LCZPCTPSKWLVSN-UHFFFAOYSA-N
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Description

[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Amino derivatives.

    Substitution: Free amine derivatives after Boc removal.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is used as a building block for more complex molecules. Its Boc group provides a protective function, allowing for selective reactions on other parts of the molecule .

Biology

The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing an active amine that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-5-9(7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19)

InChI Key

LCZPCTPSKWLVSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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